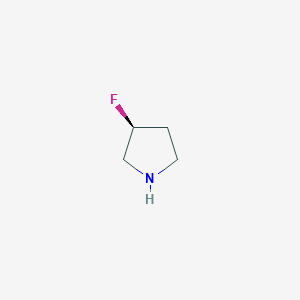

(S)-3-fluoropyrrolidine

説明

(S)-3-Fluoropyrrolidine is a fluorinated heterocyclic amine with the molecular formula C₄H₈FN (MW: 89.11). Its hydrochloride salt (CAS: 136725-53-6) is widely used in pharmaceuticals and materials science due to its stereochemical and electronic properties . The compound is synthesized via modified methods from Giardina et al. (1995), involving resolution of enantiomers using chiral chromatography . Key characteristics include:

Structure

3D Structure

特性

IUPAC Name |

(3S)-3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGNGVFPQRJJM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Sequence and Conditions

-

Starting Material : 3-Azido-2-methylprop-1-ene or analogous alkenes.

-

Bromofluorination : Treatment with N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et<sub>3</sub>N·3HF) at −15°C for 4 hours introduces bromine and fluorine across the double bond.

-

Azide Reduction : Hydrogenation over Pd/C in ethyl acetate reduces the azide to an amine.

-

Boc Protection : In situ trapping with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) yields N-Boc-protected intermediates.

-

Ring Closure : Deprotonation with sodium hydride (NaH) in DMF at room temperature facilitates intramolecular nucleophilic substitution, forming the pyrrolidine ring.

Key Data Table: Bromofluorination Pathway

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromofluorination | NBS, Et<sub>3</sub>N·3HF, −15°C | 85 |

| Azide Reduction | H<sub>2</sub>/Pd/C, Boc<sub>2</sub>O | 75 |

| Ring Closure | NaH, DMF, rt | 73 |

Stereochemical Considerations :

The bromofluorination step proceeds via a radical mechanism, leading to racemic products. Enantioselectivity is introduced during subsequent resolution steps, such as chiral chromatography or enzymatic kinetic resolution.

Deoxofluorination of 3-Hydroxypyrrolidine Derivatives

Deoxofluorination replaces hydroxyl groups with fluorine using specialized reagents. This method is widely applied to synthesize fluorinated heterocycles, including (S)-3-fluoropyrrolidine.

Protocol Overview

-

Substrate Preparation : (S)-3-Hydroxypyrrolidine is synthesized via asymmetric reduction of pyrrolidinone derivatives.

-

Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® at 0°C to room temperature replaces the hydroxyl group with fluorine.

-

Purification : Distillation or recrystallization isolates the product.

Key Data Table: Deoxofluorination Optimization

| Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DAST | 0 → rt | 12 | 68 |

| Deoxo-Fluor® | −20 → rt | 8 | 72 |

Chiral Integrity :

The stereochemical fidelity of the hydroxyl precursor is critical. Asymmetric synthesis of (S)-3-hydroxypyrrolidine ensures retention of configuration during fluorination.

Electrophilic Fluorination of γ-Lactams

Electrophilic fluorination using N-fluorodibenzenesulfonimide (NFSI) provides an alternative route.

Synthetic Pathway

Key Data Table: Electrophilic Fluorination

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | NFSI, LDA, THF, −78°C | 65 |

| Reduction | H<sub>2</sub>/Ra-Ni, EtOAc | 80 |

Stereochemical Control :

The use of chiral auxiliaries or catalysts during lactam formation ensures enantioselectivity in the final product.

Resolution of Racemic Mixtures

For methods yielding racemic 3-fluoropyrrolidine, chiral resolution is employed to isolate the (S)-enantiomer.

Techniques

Key Data Table: Resolution Efficiency

| Method | Resolution Efficiency (%) |

|---|---|

| Chiral HPLC (Chiralpak IA) | 98 |

| Tartaric Acid Resolution | 85 |

化学反応の分析

Types of Reactions: (S)-3-Fluoropyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert (S)-3-fluoropyrrolidine to its corresponding amine derivatives.

Substitution: The fluorine atom in (S)-3-fluoropyrrolidine can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

科学的研究の応用

Drug Development

(S)-3-fluoropyrrolidine serves as a crucial intermediate in the synthesis of various bioactive compounds. Notable applications include:

- PDE10A Inhibitors : Compounds derived from (S)-3-fluoropyrrolidine have been explored as potential inhibitors for phosphodiesterase 10A, an enzyme implicated in neurodegenerative diseases. For instance, pyrazolopyrimidine derivatives incorporating (S)-3-fluoropyrrolidine demonstrated significant inhibitory activity, with pIC₅₀ values indicating strong potency against PDE10A .

- Aurora Kinase Inhibitors : The incorporation of (S)-3-fluoropyrrolidine into imidazo[1,2-a]pyrazine derivatives has shown promise as selective inhibitors of aurora kinases, which are critical in cell division and cancer progression .

Case Studies

Ferroelectric Materials

(S)-3-fluoropyrrolidine has been utilized in the development of ferroelectric materials. For example:

- Cadmium-(S)-3-Fluoropyrrolidine Perovskite : This compound exhibits a Curie temperature significantly higher than non-substituted counterparts, enhancing its applicability in electronic devices . The fluorinated pyrrolidine improves thermal stability and performance at room temperature.

Ligand for Metal Complexes

The compound acts as an effective ligand in coordination chemistry, facilitating the formation of metal complexes that can be employed in catalysis and material synthesis .

Synthesis and Reactivity

The synthesis of (S)-3-fluoropyrrolidine typically involves chiral synthesis techniques that allow for high enantiomeric purity. Its secondary amine functionality enables nucleophilic substitution reactions, making it a versatile building block for further chemical modifications.

作用機序

The mechanism of action of (S)-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target. The precise mechanism varies based on the specific application and target molecule.

類似化合物との比較

Stereochemical Impact: (S)- vs. (R)-Enantiomers

The stereochemistry of 3-fluoropyrrolidine significantly influences biological activity and material properties:

- Biological Activity: In parthenolide analogues, the (S)-3-fluoropyrrolidine derivative (11) exhibited 50-fold lower potency (GI₅₀ = 16.9 µM) compared to the (R)-enantiomer (10, GI₅₀ = 0.37 µM) in HL-60 cell assays .

- Material Science : (S)-3-Fluoropyrrolidine hydrochloride forms a perovskite ferroelectric with a Curie temperature (T꜀) of 303 K , enabling room-temperature applications, while the (R)-enantiomer-based material shows phase transitions at higher temperatures (370–460 K) .

Fluorination Position: Pyrrolidine vs. Piperidine Analogues

Key Findings :

Conformational Stability and Gauche Effects

- (S)-3-Fluoropyrrolidine : Exhibits a gauche effect favoring conformers with F and NH in proximity, stabilized by σCH→σ*CF hyperconjugation and NH₂⁺∙∙∙Fδ⁻ electrostatic interactions in protonated forms .

- 3-Fluoropiperidine : Lacks a gauche effect; equatorial and axial conformers are equally populated despite orbital antiperiplanarity .

Pharmacokinetic and Pharmacodynamic Profiles

| Compound | FRET IC₅₀ (Nav1.7) | Selectivity (Nav1.5) | Bioavailability (F) | Half-life (t₁/₂) |

|---|---|---|---|---|

| (S)-3-Fluoropyrrolidine | 0.37 µM | >33 µM | 83% | 1.7 h |

| 3,3-Difluoropyrrolidine | 3.9 µM | N/A | 83% | 1.7 h |

Key Research Findings

Drug Discovery: (S)-3-Fluoropyrrolidine enhances metabolic stability and brain permeability in antiparasitic agents (e.g., 45DAP076 for African trypanosomiasis) .

Material Science: Its incorporation into cadmium perovskites increases T꜀ by 63 K compared to non-fluorinated analogues, enabling room-temperature ferroelectric applications .

Stereoelectronic Effects : The S-configuration optimizes ligand-receptor interactions in kinase inhibitors (pIC₅₀ = 6.73) .

生物活性

(S)-3-fluoropyrrolidine is a fluorinated chiral pyrrolidine compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of (S)-3-fluoropyrrolidine, highlighting its synthesis, mechanisms of action, and efficacy in various biological assays.

(S)-3-fluoropyrrolidine hydrochloride has a molecular formula of C₄H₉ClFN and a molecular weight of 125.57 g/mol. It is often synthesized through a multi-step process involving the protection of (S)-3-hydroxypyrrolidine, fluorination using reagents such as DAST, followed by deprotection . The compound is characterized by its high purity (>97%) and notable melting point range (183-187 °C) .

1. Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

(S)-3-fluoropyrrolidine has been identified as a building block for synthesizing fluorinated pyrrolidine derivatives that serve as potential inhibitors of DPP-IV, an enzyme implicated in glucose metabolism and diabetes management. Studies indicate that derivatives incorporating (S)-3-fluoropyrrolidine exhibit good selectivity for DPP-IV over other related enzymes, which may enhance therapeutic efficacy in treating type 2 diabetes .

2. Antitrypanosomal Activity

Research has demonstrated that compounds derived from (S)-3-fluoropyrrolidine show significant activity against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. These derivatives have been synthesized as urea-based compounds, showcasing promising antitrypanosomal properties .

3. Cancer Cell Inhibition

The biological activity of (S)-3-fluoropyrrolidine has been assessed in various cancer cell lines. A study reported that an aminoparthenolide analogue containing (S)-3-fluoropyrrolidine exhibited growth inhibition similar to the parent compound parthenolide, with a GI50 value of approximately 0.52 μM in HL-60 leukemia cells . This suggests that modifications with (S)-3-fluoropyrrolidine can maintain or enhance the anticancer activity of existing compounds.

4. Mechanistic Insights

The mechanism of action of fluorinated compounds like (S)-3-fluoropyrrolidine often involves interactions with biological thiols such as glutathione. Studies employing 19F NMR have shown that the elimination of amines from fluorinated derivatives occurs more rapidly in the presence of glutathione, indicating a potential pathway for enhanced drug activation within cancerous cells .

Comparative Biological Activity Table

| Compound | Biological Activity | GI50 Value (μM) | Notes |

|---|---|---|---|

| (S)-3-Fluoropyrrolidine | DPP-IV inhibition | Not specified | Selective over proline dipeptidase |

| Aminoparthenolide analogue | Cancer cell inhibition | 0.52 | Similar to parent compound parthenolide |

| Urea derivatives | Antitrypanosomal activity | Not specified | Effective against T. brucei and T. cruzi |

Case Studies and Research Findings

Several case studies have explored the synthesis and application of (S)-3-fluoropyrrolidine:

- Case Study on Synthesis : A challenging three-stage synthesis process was developed to produce (S)-3-fluoropyrrolidine hydrochloride at a larger scale, overcoming previous yield limitations .

- In Vitro Studies : Compounds incorporating (S)-3-fluoropyrrolidine were tested against multiple cancer cell lines, revealing varied potency based on structural modifications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-3-fluoropyrrolidine, and how is stereochemical purity validated?

- Methodological Answer : (S)-3-fluoropyrrolidine is typically synthesized via asymmetric hydrogenation of fluorinated pyrroline precursors or resolution of racemic mixtures using chiral auxiliaries. Stereochemical purity is validated via chiral HPLC or polarimetry, with nuclear Overhauser effect (NOE) NMR experiments confirming spatial arrangements. For example, tert-butyl carbamate derivatives of (S)-3-fluoropyrrolidine are synthesized using Boc-protection strategies, as demonstrated in patent literature .

Q. How does fluorine substitution at the 3-position influence pyrrolidine’s basicity and hydrogen-bonding capacity?

- Methodological Answer : Fluorine’s electronegativity reduces the basicity of the pyrrolidine nitrogen by withdrawing electron density. Computational studies (e.g., B3LYP-D3BJ/6-311++G**) show that intramolecular F∙∙∙H–N hydrogen bonding stabilizes axial conformers, which can be experimentally confirmed via IR spectroscopy or temperature-dependent NMR .

Q. What spectroscopic techniques are most effective for characterizing (S)-3-fluoropyrrolidine derivatives?

- Methodological Answer : NMR is critical for tracking fluorinated intermediates, while - HSQC and NOESY NMR resolve stereochemistry. Mass spectrometry (HRMS) and X-ray crystallography validate molecular structure and regiochemistry, as seen in studies of fluorinated pyrrolidine-based inhibitors .

Advanced Research Questions

Q. How do anomeric and gauche effects govern the conformational equilibrium of (S)-3-fluoropyrrolidine in solution?

- Methodological Answer : Quantum-chemical analyses (DFT: ωB97XD/6-311++G**) reveal that the gauche effect stabilizes conformers with C–F and C–N bonds in a staggered arrangement. Implicit solvent models (e.g., DMSO) show reduced conformational diversity compared to gas-phase calculations (Table 1, MAE < 0.5 kcal/mol). Experimental validation via variable-temperature NMR aligns with computational predictions .

Q. Why does the (S)-3-fluoropyrrolidine stereoisomer exhibit distinct biological activity compared to its (R)-counterpart in drug design?

- Methodological Answer : Stereoelectronic effects influence target binding. For example, in fluorinated parthenolide analogues, (S)-3-fluoropyrrolidine (GI = 16.9 µM) showed 50-fold lower potency than the (R)-isomer (GI = 0.34 µM) due to altered hydrogen-bonding and steric interactions with glutathione, as quantified via NMR and cytotoxicity assays .

Q. What computational methods best predict the regiochemical stability of fluorinated pyrrolidines under physiological conditions?

- Methodological Answer : Benchmark studies comparing CCSD/DGTZVP and DFT methods (B3LYP-D3BJ, ωB97XD) show that dispersion-corrected functionals with triple-zeta basis sets (6-311++G**) minimize MAE in conformational energy calculations (<1 kcal/mol). Solvent effects are modeled using SMD continuum approaches, validated via experimental Gibbs free energy data (Table 1) .

Q. How can researchers resolve contradictions in reported conformational populations of (S)-3-fluoropyrrolidine across studies?

- Methodological Answer : Discrepancies arise from solvent choice (implicit vs. explicit models) and theory levels. A hybrid approach combining MD simulations (explicit solvent) with DFT-optimized geometries reconciles differences. For example, gas-phase calculations overestimate axial conformer populations by 15–20% compared to DMSO simulations .

Key Methodological Considerations

- Stereochemical Analysis : Use chiral derivatization (e.g., Mosher’s acid) with - HOESY for 3D spatial mapping .

- Computational Workflow : Optimize geometry at ωB97XD/6-311++G**, then refine with SMD solvent models .

- Biological Assays : Pair GI measurements with NMR to correlate target engagement and cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。